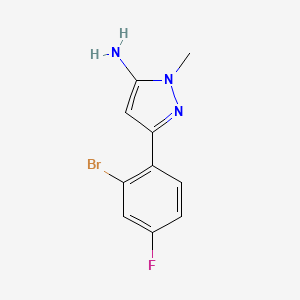![molecular formula C9H18ClNO2 B13552226 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system fused with a dioxane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spirocyclic dioxane ring.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the spirocyclic intermediate with a suitable amine under basic conditions.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the methanamine derivative with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the dioxane ring and formation of corresponding diols and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.
Biology: It is used in biological studies to investigate its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but contains fluorine atoms, which can affect its chemical properties and biological activity.
{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine: This compound has a similar spirocyclic structure but differs in the position of the dioxane ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanamine group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1,8-dioxaspiro[4.5]decan-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-8-1-4-12-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H |
InChI Key |
ZMZVIVWWERFMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1CN)CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
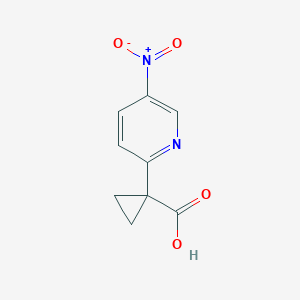
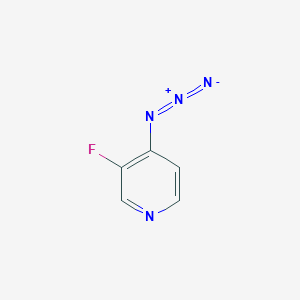
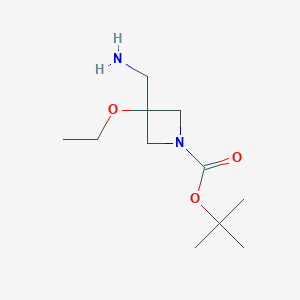

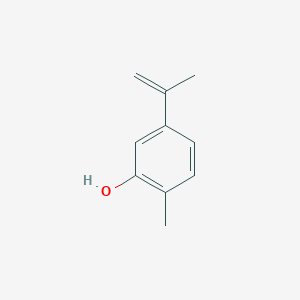
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
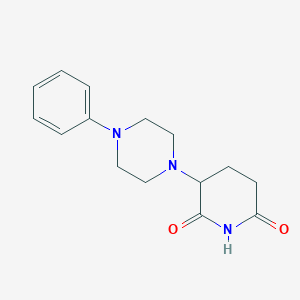
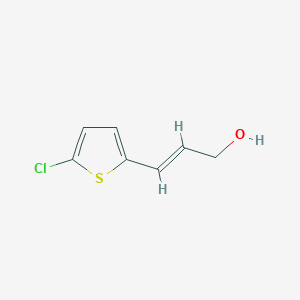
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
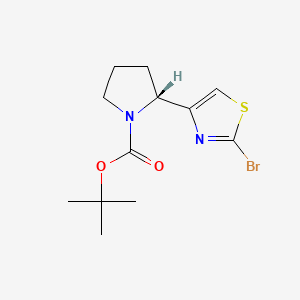
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
